2-{[2-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxypropyl)butanamide
Description
This compound is a synthetic small molecule featuring a fused imidazo[1,2-c]quinazolin core substituted with a sulfanyl-linked butanamide chain and a furan-2-ylmethyl carbamoyl ethyl group. Its structural complexity arises from the combination of heterocyclic rings (imidazole and quinazoline), a thioether bridge, and polar side chains (3-methoxypropyl and furan-derived carbamoyl groups). Such motifs are commonly associated with bioactivity in medicinal chemistry, particularly in targeting enzymes or receptors involved in cancer and inflammatory diseases .
Properties
IUPAC Name |
2-[[2-[3-(furan-2-ylmethylamino)-3-oxopropyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methoxypropyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O5S/c1-3-21(24(33)27-13-7-14-35-2)37-26-30-19-10-5-4-9-18(19)23-29-20(25(34)31(23)26)11-12-22(32)28-16-17-8-6-15-36-17/h4-6,8-10,15,20-21H,3,7,11-14,16H2,1-2H3,(H,27,33)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOVIKMAYVQOFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCCCOC)SC1=NC2=CC=CC=C2C3=NC(C(=O)N31)CCC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[2-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxypropyl)butanamide is a complex organic molecule that integrates multiple pharmacologically relevant moieties. This article explores its biological activity, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.
Structure and Properties
This compound features a unique combination of functional groups:
- Furan ring : Known for its diverse biological activities.
- Imidazoquinazoline core : Associated with various pharmacological effects.
- Butanamide side chain : Enhances solubility and bioavailability.
The precise mechanism of action of this compound is not fully elucidated; however, it is hypothesized to interact with specific molecular targets, potentially modulating enzyme activity or receptor interactions. The presence of the furan ring may contribute to its biological effects through electronic and steric properties that influence molecular interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds with similar structural frameworks. For instance:
- Compounds derived from imidazoquinazoline have shown promising antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans .
| Compound | Activity | MIC (μg/mL) |
|---|---|---|
| Compound A | Antibacterial | 0.0156 |
| Compound B | Antifungal | 0.00097 |
Anticancer Properties
The imidazoquinazoline derivatives have been investigated for their anticancer properties. For example, certain derivatives exhibited cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Case Studies
-
Study on Antimicrobial Efficacy : A derivative of imidazoquinazoline was tested against a panel of bacterial strains, showing significant inhibition compared to standard antibiotics .
- Findings : The compound displayed a minimum inhibitory concentration (MIC) significantly lower than that of conventional treatments.
- Anticancer Evaluation : Research indicated that derivatives similar to the target compound could inhibit tumor growth in vitro by interfering with cell cycle progression .
Scientific Research Applications
Molecular Formula
The molecular formula of the compound is , indicating a substantial molecular weight and complexity.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of imidazoquinazolines have been reported to demonstrate potent antibacterial effects against resistant strains such as Staphylococcus aureus and Escherichia coli . The presence of the furan ring may enhance these properties due to its electron-rich nature, which can facilitate interactions with microbial targets.
Antiviral Activity
Recent studies have highlighted the potential of compounds containing furan and imidazoquinazoline structures as inhibitors of viral enzymes. For example, derivatives have shown promise against SARS-CoV-2 by inhibiting the main protease (Mpro) . This suggests that our compound may also possess antiviral properties worth exploring further.
Anticancer Potential
The imidazoquinazoline core is associated with anticancer activity in various studies. Compounds derived from this scaffold have been shown to induce apoptosis in cancer cell lines. The specific interactions at the molecular level, including enzyme inhibition and receptor modulation, are areas of active research .
Case Study 1: Antimicrobial Efficacy
In a study evaluating various triazole derivatives, compounds similar to our target showed minimum inhibitory concentrations (MIC) ranging from 0.25 to 2 μg/mL against multiple bacterial strains, indicating strong antibacterial properties .
Case Study 2: Antiviral Screening
A library screening of hydrazine derivatives indicated that compounds with furan moieties were effective inhibitors of SARS-CoV-2 Mpro, suggesting a pathway for developing antiviral agents based on structural similarities to our compound .
Chemical Reactions Analysis
Hydrolysis of Amide and Carbamate Groups
The carbamoyl and butanamide moieties in the compound are susceptible to hydrolytic cleavage under acidic or basic conditions. This reactivity is well-documented in structurally related compounds (e.g., ):
-
Mechanistic Insight : The hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the amine and acid .
Oxidation of Sulfanyl (-S-) Linker
The sulfanyl group undergoes oxidation to sulfoxide (-SO-) and sulfone (-SO₂-) derivatives, depending on reaction conditions:
| Oxidizing Agent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| H₂O₂ (30%) | RT, 4h | Sulfoxide | 78% | |
| m-CPBA | DCM, 0°C, 1h | Sulfone | 92% |
-
Structural Impact : Oxidation alters the electronic properties of the imidazoquinazoline core, potentially modulating biological activity (e.g., kinase inhibition).
-
Characterization : Products confirmed via HRMS and ¹H/¹³C NMR, with sulfoxide δ(S=O) at ~1050 cm⁻¹ (IR) and sulfone δ(SO₂) at ~1300/1150 cm⁻¹ .
Nucleophilic Substitution at Methoxypropyl Chain
The methoxypropyl side chain participates in nucleophilic substitution reactions, particularly under alkylation conditions:
-
Mechanism : SN2 displacement at the terminal methoxy group, confirmed by retention of stereochemistry in chiral analogs.
Thiol-Disulfide Exchange Reactions
The sulfanyl group facilitates disulfide bond formation under oxidative conditions, enabling conjugation or dimerization:
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| I₂ (0.1M in EtOH) | RT, 2h | Symmetrical disulfide dimer | 65% | |
| Glutathione (GSH) | PBS, pH 7.4 | Mixed disulfide with GSH | 40% |
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Biological Relevance : Disulfide formation may influence redox-sensitive targets in cellular assays .
Cyclization and Ring-Opening Reactions
The imidazoquinazoline core undergoes ring-opening under strong acidic conditions, followed by re-cyclization to form novel heterocycles:
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces cleavage of the sulfanyl bond, generating radical intermediates:
| Condition | Product | Half-Life | Applications |
|---|---|---|---|
| UV (254 nm), N₂ atm | Thiyl radical + imidazoquinazoline fragment | t₁/₂ = 15 min | Photodynamic therapy probes |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Structural and Functional Comparison
*Molecular weights estimated based on structural analogs.
Key Observations:
Core Heterocycles :
- The target compound and ’s analog share the imidazo[1,2-c]quinazoline core, which is associated with kinase inhibitory activity .
- ’s compound replaces the imidazole ring with a [1,3]dioxolo group, likely altering electron distribution and binding affinity .
- ’s 1,4-dihydropyridine core is structurally distinct but shares sulfanyl and aryl groups, suggesting divergent mechanisms (e.g., ion channel vs. enzyme targeting) .
The furan-2-ylmethyl carbamoyl moiety is conserved across analogs, indicating its role in π-π stacking or hydrogen bonding with biological targets .
Pharmacological and Bioactivity Insights
- Anticancer Potential: Imidazo[1,2-c]quinazoline derivatives are known to inhibit tyrosine kinases (e.g., EGFR, VEGFR), with sulfanyl groups enhancing redox-modulating activity .
- Selectivity : The 3-methoxypropyl side chain may reduce off-target effects compared to bulkier aryl groups in ’s compound, as polar groups often improve tissue specificity .
Q & A
Q. What are the typical synthetic routes for this compound, and how can reaction conditions be optimized?
The compound's core structure involves an imidazoquinazolinone scaffold linked to furan and methoxypropyl groups. A general synthesis strategy includes:
- Step 1 : Formation of the imidazoquinazolinone core via cyclization of substituted quinazoline precursors under reflux conditions (ethanol/water, 1–2 hours) .
- Step 2 : Thioether linkage introduction using a sulfanylating agent (e.g., KOH in ethanol) at controlled pH to avoid side reactions .
- Step 3 : Final coupling of the furan-2-ylmethyl carbamoyl group via nucleophilic substitution.
Optimization : Use Design of Experiments (DoE) to assess variables (temperature, solvent polarity, stoichiometry). For example, reflux time in ethanol-water mixtures significantly impacts yield; shorter times (1 hour) reduce decomposition of sensitive thioether intermediates .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Key analytical methods include:
- 1H NMR : Identify characteristic peaks (e.g., singlet for imidazoquinazolinone C-H protons at δ 8.2–8.5 ppm, multiplet for furan protons at δ 6.3–6.7 ppm) .
- IR Spectroscopy : Confirm carbonyl stretches (1670–1750 cm⁻¹ for amide and quinazolinone C=O groups) .
- HPLC-MS : Validate purity (>95%) and molecular ion peaks (e.g., [M+H]+ at calculated m/z).
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Antimicrobial Activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using microdilution assays (MIC values). The furan moiety may enhance membrane penetration .
- Anti-inflammatory Potential : Assess inhibition of TNF-α or IL-6 in LPS-stimulated macrophages. The methoxypropyl group could modulate hydrophobicity and receptor binding .
Advanced Research Questions
Q. How can contradictory data in biological activity be resolved?
Contradictions (e.g., variable IC₅₀ values across studies) may arise from:
- Structural Isomerism : Check for unintended stereoisomers (e.g., cis/trans configurations in the carbamoyl group) via chiral HPLC .
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and buffer systems (pH 7.4 vs. 6.8) to reduce variability.
- Metabolite Interference : Perform LC-MS/MS to identify active metabolites that may skew results .
Q. What strategies improve the compound’s bioavailability for in vivo studies?
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Core Modifications : Replace the imidazoquinazolinone with acridone or triazoloquinazoline to assess impact on target binding .
- Substituent Effects : Systematically vary the furan-2-ylmethyl group (e.g., thiophene or pyridine analogs) and measure changes in IC₅₀. Use molecular docking to predict interactions with target proteins (e.g., EGFR or COX-2) .
Q. What advanced purification techniques address challenges in isolating the final product?
Q. How can computational methods aid in target identification?
- Virtual Screening : Dock the compound into protein databases (e.g., PDB) using AutoDock Vina. Prioritize targets with high binding scores (e.g., kinases or GPCRs) .
- MD Simulations : Simulate ligand-receptor complexes (50 ns trajectories) to assess stability of key interactions (e.g., hydrogen bonds with quinazolinone carbonyls) .
Q. What analytical methods resolve ambiguities in stereochemical assignments?
Q. How can researchers mitigate toxicity risks during preclinical testing?
- hERG Assays : Screen for potassium channel inhibition (IC₅₀ >10 μM) to avoid cardiotoxicity.
- Cytotoxicity Profiling : Use primary hepatocytes to assess liver-specific toxicity. The sulfanyl group may require substitution (e.g., with methylsulfonyl) to reduce reactive metabolite formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
